beta-Glucogallin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2/t7-,9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRUDXLQBVIKP-HQHREHCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928396 | |
| Record name | 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13405-60-2 | |
| Record name | 1-O-Galloyl-β-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13405-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Glucogallin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013405602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-O-Galloyl beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-GLUCOGALLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X7JGS9BFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Beta Glucogallin
Enzymatic Formation of beta-Glucogallin (B120199) from Gallic Acid and UDP-Glucose
The biosynthesis of this compound is primarily catalyzed by UDP-glucosyltransferases (UGTs) that facilitate the esterification of gallic acid with glucose. This reaction involves the transfer of a glucose moiety from activated UDP-glucose to gallic acid, forming an ester linkage at the C1 position of the glucose molecule. nih.govfrontiersin.orgutu.fi This enzymatic step is crucial as it generates the foundational structure for the subsequent addition of galloyl units in hydrolyzable tannin synthesis. nih.govutu.fimdpi.comoup.comnih.gov
Characterization of UDP-Glucose:Gallic Acid Glucosyltransferases (UGTs) in this compound Synthesis
UDP-glucose:gallic acid glucosyltransferases (UGTs) responsible for this compound formation belong to the UGT84A clade, which comprises ester-forming UDP-glycosyltransferases. nih.gov These enzymes catalyze the transfer of glucose from UDP-glucose to the carboxyl group of gallic acid. wikipedia.org Studies in various plant species, including Vitis vinifera, Quercus robur, Eucalyptus camaldulensis, Camellia sinensis, Fragaria × ananassa, and Punica granatum, have led to the identification and characterization of UGT genes involved in this process. mdpi.comoup.com For instance, in Punica granatum, PgUGT84A23 and PgUGT84A24 have been shown to exhibit this compound-forming activity in vitro. plos.orgmdpi.comresearchgate.net Similarly, CsUGT84A22 in Camellia sinensis catalyzes the formation of this compound from gallic acid. frontiersin.orgcapes.gov.br These UGTs are typically found in phylogenetic group L, specifically within the UGT84 subfamily, which is currently the only subfamily known to have active this compound formation function. mdpi.com
Research has also indicated that these UGTs can exhibit substrate promiscuity, catalyzing the formation of glucose esters with other (hydroxyl)benzoic and (hydroxyl)cinnamic acids, although they show a preference for gallic acid. oup.comnih.gov Kinetic studies and site-directed mutagenesis have been employed to identify specific amino acids that influence the substrate preference and catalytic efficiency of these enzymes. oup.com
Role of Activated UDP-Glucose as a Donor Substrate in this compound Formation
UDP-glucose serves as the activated sugar donor substrate in the enzymatic synthesis of this compound. nih.govfrontiersin.orgutu.fioup.comwikipedia.orgplos.orgresearchgate.net The high-energy glycosidic bond in UDP-glucose provides the necessary energy for the formation of the ester bond between glucose and gallic acid. plos.org This transfer is catalyzed by the UGT enzymes, resulting in the release of UDP as a leaving group and the formation of this compound. wikipedia.org The utilization of UDP-glucose as the glucosyl donor is a characteristic feature of glycosyltransferases involved in the synthesis of various plant secondary metabolites. frontiersin.org
This compound as the Primary Acyl Donor and Precursor in Hydrolyzable Tannin Biosynthesis
Beyond its formation, this compound plays a crucial role as the primary acyl donor and the initial precursor for the synthesis of higher galloylglucoses and, subsequently, hydrolyzable tannins. nih.govfrontiersin.orgutu.fimdpi.comoup.comnih.govfrontiersin.orgplos.orgoup.comtaylorfrancis.com While gallic acid is the precursor for this compound itself, this compound is the molecule that donates galloyl units for the elongation of the gallotannin structure. utu.fi
Mechanisms of Galloylation Steps and Formation of Higher Galloylglucoses (e.g., 1,6-di-O-galloyl-beta-D-glucose)
The synthesis of higher galloylglucoses from this compound occurs through a series of transesterification reactions catalyzed by specific galloyltransferases. nih.govoup.com In these reactions, a galloyl group is transferred from this compound to a hydroxyl group of a glucose molecule, either free glucose or a pre-existing galloylglucose. frontiersin.orgutu.fi For instance, the biosynthesis of 1,6-di-O-galloyl-beta-D-glucose requires two molecules of this compound: one acts as the galloyl donor, and the other as the acceptor. utu.fi This process continues with the sequential addition of galloyl units, leading to the formation of di-, tri-, tetra-, and ultimately, 1,2,3,4,6-pentagalloylglucose (PGG). nih.govfrontiersin.orgutu.fioup.com PGG is generally considered a key intermediate from which both gallotannins and ellagitannins are derived. nih.govoup.comcapes.gov.brresearchgate.net
Enzyme studies have shown that this compound is required as the principal acyl donor for the biosynthesis of gallotannins. frontiersin.orgcapes.gov.brresearchgate.net While other galloylglucoses like 1,6-di-O-galloyl-beta-D-glucose can also act as galloyl donors, the significance of these this compound-independent reactions is considered negligible compared to the main pathway where this compound is the primary donor. utu.firesearchgate.net
Position-Specificity and Enzyme Preference in Successive Galloylation Reactions
A notable characteristic of the galloylation steps in hydrolyzable tannin biosynthesis is the strict position-specificity with which galloyl units are added to the glucose core. frontiersin.orgutu.fioup.comcapes.gov.brresearchgate.netnih.gov The galloylation of hydroxyl groups on the glucose structure typically follows a specific order: 1-OH, 6-OH, 2-OH, 3-OH, and 4-OH. oup.com This regioselectivity is dictated by the action of specific galloyltransferases, which exhibit distinct preferences for the position of the hydroxyl group to be acylated. utu.fioup.com
Research has identified several this compound-dependent galloyltransferases involved in the synthesis of simple gallotannins. These enzymes catalyze the transfer of galloyl groups to specific positions on the glucose moiety of this compound or partially galloylated glucose molecules. oup.comresearchgate.net The precise enzyme preference and the order of galloylation ensure the correct structure of the resulting galloylglucoses, which is essential for the downstream synthesis of diverse hydrolyzable tannins. utu.fi
Genetic and Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of this compound and the subsequent formation of hydrolyzable tannins are subject to genetic and transcriptional regulation. The genes encoding the UGTs responsible for this compound synthesis, particularly those in the UGT84A subfamily, have been identified and studied in various plant species. mdpi.comoup.complos.orgmdpi.comresearchgate.netfrontiersin.orgcapes.gov.brnih.govresearchgate.net
Transcriptional analysis has revealed correlations between the expression levels of these UGT genes and the accumulation of this compound and hydrolyzable tannins in plant tissues. mdpi.comoup.comcapes.gov.br For instance, in Canarium album, the expression of CaUGT84A77 correlates with this compound production. researchgate.net Similarly, in strawberry, the expression levels of GT2 genes, which encode gallic acid UDP-glucose glucosyltransferases, align with the concentrations of gallic acid, this compound, and ellagic acid. oup.com
Studies involving transgenic plants, such as antisense FaGT2 strawberry plants, have provided in planta evidence for the role of these genes in this compound formation and the subsequent impact on hydrolyzable tannin levels. oup.comnih.govnih.gov Furthermore, research is ongoing to fully elucidate the complex regulatory networks, including transcription factors, that control the expression of genes involved in the this compound biosynthetic pathway. researchgate.netresearchgate.net
Table 1: Key Enzymes and Substrates in this compound Biosynthesis
| Component | Role | Enzyme Class/Family (if applicable) |
| Gallic Acid | Substrate (Acyl Acceptor) | - |
| UDP-Glucose | Substrate (Activated Glucose Donor) | - |
| UDP-Glucose:Gallic Acid Glucosyltransferase | Catalyzes formation of this compound | UGT (UGT84A subfamily) |
| This compound | Product, Primary Acyl Donor for Galloylation | - |
Table 2: Formation of Higher Galloylglucoses from this compound
| Precursor(s) | Enzyme (Type) | Product(s) |
| This compound | Galloyltransferase | 1,6-di-O-galloyl-beta-D-glucose |
| This compound, 1,6-di-O-galloyl-beta-D-glucose | Galloyltransferase | 1,2,6-tri-O-galloyl-beta-D-glucose |
| ... | ... | ... |
| Partially galloylated glucoses, this compound | Galloyltransferases | 1,2,3,4,6-pentagalloylglucose |
Identification and Functional Analysis of Genes Encoding Glucosyltransferases (e.g., UGT84A13, FaGT2, FvGT2, RiGT2, CaUGT84A77)
UDP-glucosyltransferases belonging to the UGT84A family are prominently involved in the biosynthesis of this compound across various plant species. researchgate.net Research has identified and characterized several specific UGTs responsible for this catalytic activity:
UGT84A13: This enzyme has been confirmed as a pivotal enzyme in the biosynthesis of this compound in oak species such as Quercus robur and Quercus variabilis. wikipedia.orgguidetopharmacology.orgwikipedia.orgepa.govthegoodscentscompany.com
FaGT2, FvGT2, and RiGT2: These glycosyltransferases from Fragaria (strawberry) and Rubus (raspberry) genera have been shown to catalyze the formation of this compound. wikidata.orgnih.govfrontiersin.org These enzymes exhibit substrate promiscuity, capable of forming glucose esters with various (hydroxyl)benzoic and (hydroxyl)cinnamic acids. wikidata.orgnih.gov
CaUGT84A77: In Canarium album (Chinese white olive), highly expressed CaUGT84A77 has been demonstrated to catalyze the production of this compound from gallic acid. wikipedia.orgguidetopharmacology.orgwikipedia.orgthegoodscentscompany.comwikidata.org
CsUGT84A22: Identified in Camellia sinensis (tea), CsUGT84A22 exhibits catalytic activity towards phenolic acids, particularly gallic acid, to produce this compound, which is a precursor for galloylated catechin (B1668976) biosynthesis in tea plants.
PgUGT84A23 and PgUGT84A24: In pomegranate (Punica granatum), these two UGTs have shown overlapping activities in this compound biosynthesis.
These findings highlight the conserved enzymatic step in this compound biosynthesis across diverse plant species and the identification of specific UGTs responsible for this crucial reaction.
Differential Expression and Promoter Variations in UGTs Affecting this compound Accumulation
The accumulation levels of this compound and downstream hydrolyzable tannins can be significantly influenced by the differential expression of the involved UGT genes. Studies in oak species have revealed that variations in the expression of UGT84A13, rather than differences in enzyme activity, are a primary reason for the observed variations in this compound and hydrolyzable tannin accumulation. wikipedia.orgepa.gov
Further research into the transcriptional regulation of these UGTs has identified that sequence variations in the promoters of genes like UGT84A13 can lead to different trans-activating activities of transcription factors, such as WRKY32/59. sigmaaldrich.comwikipedia.orgepa.gov These variations in promoter regions and their interaction with transcription factors explain the distinct expression patterns of UGT84A13 among different oak species, consequently affecting the levels of this compound. wikipedia.orgepa.gov While the transcriptional regulation of many UGTs involved in this compound biosynthesis is still being elucidated, these findings in oak provide valuable insights into how gene expression regulation at the promoter level contributes to the differential accumulation of this compound in plants. wikipedia.orgguidetopharmacology.orgwikipedia.org
Natural Occurrence and Tissue-Specific Accumulation of this compound in Botanical Sources
This compound is a naturally occurring compound found in a variety of plant species, where it plays a role in the production of hydrolyzable tannins and other galloylated compounds. brieflands.com Its presence has been reported in numerous botanical sources, including:
Oak species (Quercus spp.): this compound is a known constituent of oaks, including North American white oak (Quercus alba) and European red oak (Quercus robur). brieflands.com In oak, it serves as a biochemical marker for hydrolyzable tannin production, particularly accumulated in tissues like cupules. wikipedia.orgguidetopharmacology.orgwikipedia.orgepa.govthegoodscentscompany.com
Amla (Emblica officinalis): Also known as Indian gooseberry, Amla is recognized as a significant source of this compound. brieflands.com
Pomegranate (Punica granatum): this compound is present in pomegranate and is involved in the biosynthesis of its abundant hydrolyzable tannins, such as punicalagin. brieflands.com
Strawberry (Fragaria spp.) and Raspberry (Rubus idaeus): These berries are notable sources of this compound, which is a precursor for ellagitannin biosynthesis in these fruits. brieflands.comwikidata.orgnih.govfrontiersin.org Studies have shown that green immature strawberry fruits are a main source of gallic acid, this compound, and ellagic acid, correlating with high expression levels of the relevant GT2 genes. nih.govfrontiersin.org
Tea (Camellia sinensis): this compound is found in tea leaves and acts as a crucial precursor for the biosynthesis of galloylated catechins, which are characteristic astringent compounds in tea.
Chinese White Olive (Canarium album): This fruit is another source where this compound biosynthesis has been studied. wikipedia.orgguidetopharmacology.orgwikipedia.orgthegoodscentscompany.comwikidata.org
Walnut (Juglans regia): this compound has also been detected in walnut, where it is involved in the biosynthesis of hydrolyzable tannins.
The tissue-specific accumulation of this compound is linked to the expression patterns of the UGT enzymes responsible for its synthesis. For instance, the high levels of this compound in green immature strawberry fruits correspond with elevated expression of GT2 genes in these tissues. nih.govfrontiersin.org Similarly, in oak, the accumulation in cupules is associated with the role of this compound as a biomarker for hydrolyzable tannin production in this tissue. wikipedia.orgguidetopharmacology.orgwikipedia.orgepa.govthegoodscentscompany.com
Identified Glucosyltransferases Involved in this compound Biosynthesis
| Gene Name | Plant Source(s) | Reference(s) |
| UGT84A13 | Quercus robur, Quercus variabilis (Oak species) | wikipedia.orgguidetopharmacology.orgwikipedia.orgepa.govthegoodscentscompany.com |
| FaGT2 | Fragaria × ananassa (Garden strawberry) | wikidata.orgnih.govfrontiersin.org |
| FvGT2 | Fragaria vesca (Woodland strawberry) | wikidata.orgnih.govfrontiersin.org |
| RiGT2 | Rubus idaeus (Raspberry) | wikidata.orgnih.govfrontiersin.org |
| CaUGT84A77 | Canarium album (Chinese white olive) | wikipedia.orgguidetopharmacology.orgwikipedia.orgthegoodscentscompany.comwikidata.org |
| CsUGT84A22 | Camellia sinensis (Tea) | |
| PgUGT84A23 | Punica granatum (Pomegranate) | |
| PgUGT84A24 | Punica granatum (Pomegranate) |
Molecular Mechanisms of Beta Glucogallin S Biological Activities
Aldose Reductase (AKR1B1) Inhibition by beta-Glucogallin (B120199)
Aldose reductase (AKR1B1) is an enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol, particularly active under hyperglycemic conditions. thieme-connect.comthieme-connect.comuniprot.org Accumulation of sorbitol is implicated in the development of secondary complications of diabetes, such as cataracts and retinopathy. thieme-connect.comthieme-connect.complos.org this compound has been identified as an inhibitor of AKR1B1. medchemexpress.comthieme-connect.comthieme-connect.complos.org
Specificity and Potency of AKR1B1 Inhibition
Studies have demonstrated that this compound is a potent and selective inhibitor of AKR1B1. medchemexpress.comthieme-connect.complos.orgnih.govarvojournals.org In vitro studies using glyceraldehyde as a substrate have reported an IC₅₀ value of 58 µM for AKR1B1 inhibition. medchemexpress.complos.orgplos.org When glucose is used as the substrate, the IC₅₀ is approximately 17 µM under saturating conditions. thieme-connect.complos.orgarvojournals.orgnih.gov Importantly, this compound shows negligible inhibition against other structurally similar aldo-keto reductases, such as AKR1B10 and AKR1A1, indicating its selectivity for AKR1B1. thieme-connect.complos.orgarvojournals.orgplos.org
Table 1: In vitro Inhibition Potency of this compound against Aldo-Keto Reductases
| Enzyme | Substrate | IC₅₀ (µM) | Selectivity |
| AKR1B1 | Glyceraldehyde | 58 ± 3 | Selective |
| AKR1B1 | Glucose | 17 ± 1 | Selective |
| AKR1B10 | Glyceraldehyde | No inhibition observed | Selective |
| AKR1A1 | Glyceraldehyde | No inhibition observed | Selective |
*Data compiled from sources medchemexpress.comthieme-connect.complos.orgarvojournals.orgplos.org.
Molecular Modeling of this compound Binding to AKR1B1 Active Site
Molecular modeling studies have provided insights into the binding interaction between this compound and the active site of AKR1B1. thieme-connect.comthieme-connect.complos.orgplos.orgnih.govresearchgate.netresearchgate.netresearchgate.netfigshare.com These studies suggest that this compound favorably binds within the active site pocket of AKR1B1. thieme-connect.complos.orgnih.govresearchgate.net The sugar moiety of this compound is proposed to occupy the anionic site, forming hydrogen bonds with key residues essential for catalytic function and interacting with the bound cofactor NADPH. nih.gov The phenolic moiety extends into the specificity pocket, engaging in hydrophobic interactions and hydrogen bonds with residues such as Leu300 and Ser302. nih.gov Computational modeling indicates that this compound binds to AKR1B1 as effectively as, or potentially more effectively than, known inhibitors like sorbinil (B39211), based on calculated binding energies. plos.orgresearchgate.netfigshare.com For instance, calculated binding energies for sorbinil and this compound were reported as -32 kcal/mol and -44 kcal/mol, respectively. plos.orgresearchgate.netfigshare.com
Attenuation of Sorbitol Accumulation in Hyperglycemic Conditions in Cellular and Organ Culture Models
This compound has been shown to effectively inhibit sorbitol accumulation in cellular and organ culture models under hyperglycemic conditions, mimicking the environment in diabetic complications. medchemexpress.comthieme-connect.complos.orgarvojournals.orgnih.govresearchgate.netfrontiersin.org In a transgenic mouse lens organ culture model overexpressing human AKR1B1, treatment with 30 µM this compound for 72 hours inhibited sorbitol accumulation by 73% under high glucose conditions (27.5 mM). medchemexpress.complos.orgarvojournals.orgnih.govresearchgate.net Similarly, in RAW264.7 murine macrophage cells, this compound inhibited AKR1B1 activity and prevented sorbitol accumulation with an inhibition rate of approximately 50%. medchemexpress.com These findings highlight the ability of this compound to penetrate tissues and inhibit AKR1B1 activity in relevant biological models, thereby reducing the accumulation of sorbitol. nih.gov
Table 2: Inhibition of Sorbitol Accumulation by this compound in Hyperglycemic Models
| Model | This compound Concentration | Hyperglycemic Condition | Inhibition of Sorbitol Accumulation | Duration | Source |
| Transgenic mouse lens organ culture (AKR1B1) | 30 µM | 27.5 mM glucose | 73% | 72 hours | medchemexpress.complos.orgarvojournals.orgnih.govresearchgate.net |
| RAW264.7 murine macrophage cells | Not specified (inhibitory levels) | Hyperglycemic conditions | Approximately 50% | Not specified | medchemexpress.com |
Antioxidant and Free Radical Scavenging Mechanisms of this compound
This compound possesses significant antioxidant and free radical scavenging properties. medchemexpress.comthieme-connect.comresearchgate.netnih.govthieme-connect.comnih.govresearchgate.netniscpr.res.inwikipedia.orgresearchgate.netresearchgate.net These properties are believed to contribute to its protective effects against various diseases, including those associated with oxidative stress. researchgate.netnih.gov
Modulation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production
This compound has been shown to modulate the production of reactive oxygen species (ROS) and nitric oxide (NO). medchemexpress.comthieme-connect.comresearchgate.netfrontiersin.orgwikipedia.orgnih.gov It can reduce intracellular ROS levels, as demonstrated in human retinal epithelial cells (ARPE-19) where 100 µM this compound reduced methylglyoxal-induced oxidative stress. medchemexpress.comnih.gov this compound treatment also attenuated LPS-induced ROS production in RAW 264.7 macrophage cells. nih.govmdpi.com Furthermore, studies have indicated that this compound can attenuate LPS-induced NO production in macrophage cells. researchgate.netnih.gov
Anti-inflammatory Pathways Modulated by this compound
This compound exhibits anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response. Studies have demonstrated its ability to attenuate inflammation in various in vitro and in vivo models. nih.govresearchgate.netmdpi.com
Inhibition of NF-κB and NLRP3 Inflammasome Activation
A significant mechanism by which this compound exerts its anti-inflammatory action is through the inhibition of the NF-κB and NLRP3 inflammasome pathways. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govmdpi.com In an unstimulated state, NF-κB is sequestered in the cytosol by inhibitory proteins like IκB. Upon activation, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the processing and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. researchgate.net
Research indicates that this compound pre-treatment can reduce the nuclear translocation of LPS-activated NF-κB, thereby suppressing the subsequent expression of NLRP3 and IL-1β. nih.govnih.gov This suggests that BGG can inhibit inflammasome formation. nih.govnih.gov Molecular docking studies have also indicated that this compound can bind at the active site of TLR4, a receptor that triggers inflammatory signaling cascades, including the NF-κB pathway, upon binding to ligands like LPS. nih.govnih.gov
Studies on RAW 264.7 macrophage cells exposed to arsenic trioxide showed that this compound attenuated the activation of the NF-κB and NLRP3 pathways. mdpi.com Immunofluorescence staining revealed that BGG protected against arsenic trioxide-induced inflammasome formation by reducing NLRP3 and IL-1β translocation and expression. mdpi.com
Reduction of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-4, IL-6, IL-17)
This compound has been shown to significantly decrease the production of various pro-inflammatory cytokines. In macrophages stimulated with LPS, pre-treatment with this compound led to a significant decrease in the levels of TNF-α, IL-4, IL-17, IL-1β, and IL-6. nih.govmdpi.comnih.govresearchgate.netdntb.gov.ua
In an LPS-driven sepsis mouse model, treatment with this compound at concentrations of 20 mg/kg and 40 mg/kg showed a significant decrease in serum levels of IL-6, IL-17A, and IL-10, with the 40 mg/kg concentration exhibiting a higher neutralization ability. nih.gov Mild decreases in IFN-γ and TNF levels were also observed, with a significant reduction at the 40 mg/kg dose. nih.gov
In lens epithelial cells exposed to methylglyoxal (B44143), which induces oxidative stress and inflammation, this compound pre-treatment attenuated the increase in inflammatory cytokines such as IL-6 and IL-8. nih.gov
Here is a table summarizing the effect of BGG on various pro-inflammatory cytokines:
| Cytokine | Effect of this compound Treatment | Model/Context | Source |
| TNF-α | Decreased Production | LPS-stimulated macrophages, Sepsis mouse model | nih.govmdpi.comnih.gov |
| IL-1β | Decreased Production | LPS-stimulated macrophages, Sepsis mouse model | nih.govmdpi.comnih.gov |
| IL-4 | Decreased Production | LPS-stimulated macrophages, Sepsis mouse model | nih.govmdpi.comnih.gov |
| IL-6 | Decreased Production | LPS-stimulated macrophages, Sepsis mouse model | nih.govmdpi.comnih.gov |
| IL-17 | Decreased Production | LPS-stimulated macrophages, Sepsis mouse model | nih.govmdpi.comnih.gov |
| IL-17A | Decreased Production | Sepsis mouse model | nih.gov |
| IL-10 | Decreased Production | Sepsis mouse model | nih.gov |
| IL-1α | Suppressed Production | IL-4/poly(I:C)-treated skin barrier model | researchgate.net |
| IL-6 | Moderated Levels | Methylglyoxal-induced lens epithelial cells | nih.govrsc.org |
| IL-8 | Moderated Levels | Methylglyoxal-induced lens epithelial cells | nih.govrsc.org |
Attenuation of JNK and p38 Activation
This compound has been shown to attenuate the activation of the JNK and p38 mitogen-activated protein kinases (MAPKs). mdpi.comnih.govnih.govchemfaces.comarvojournals.org These kinases are involved in various cellular processes, including inflammation, apoptosis, and stress responses. nih.gov
Studies in murine macrophages demonstrated that this compound treatment prevented the LPS-induced activation of JNK and p38. nih.govnih.govchemfaces.comarvojournals.org This effect was observed to be similar to that of Sorbinil, a known aldose reductase inhibitor. nih.gov this compound is recognized as an aldose reductase inhibitor, and its anti-inflammatory effects, including the attenuation of JNK and p38 activation, may be linked to this inhibitory activity. mdpi.comnih.govnih.govchemfaces.comarvojournals.org
Effects on Cyclooxygenase-1 and -2 Activities
Research indicates that this compound can influence the activity or expression of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in maintaining physiological functions, COX-2 is typically induced during inflammation. sciforschenonline.org
Studies have shown that this compound pre-treatment downregulates the LPS-induced expression of COX-2 in macrophages. nih.govnih.gov In lens epithelial cells exposed to methylglyoxal, this compound also moderated the levels of COX-2. nih.govrsc.org Additionally, one study using computational analysis suggested that this compound might bind at the active site of mPGES-2, an enzyme involved in prostaglandin (B15479496) E2 synthesis, potentially interfering with its activity. pubtexto.com
Antiglycation Activity of this compound
This compound possesses antiglycation activity, which is relevant to the prevention and management of conditions associated with the formation and accumulation of advanced glycation end products (AGEs). figshare.comnih.govresearchgate.netresearchgate.nettandfonline.com
Mitigation of Advanced Glycation End Products (AGEs) Formation
AGEs are heterogeneous adducts formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. researchgate.nettandfonline.com Their increased formation and accumulation are implicated in the pathogenesis of various chronic diseases, including diabetic complications, atherosclerosis, aging, and neurodegenerative disorders. figshare.comnih.govresearchgate.netresearchgate.nettandfonline.com
Studies have demonstrated that this compound can significantly mitigate the formation of AGEs induced by various sugars, including fructose, glucose, and methylglyoxal, in proteins like bovine serum albumin (BSA). figshare.comnih.govresearchgate.nettandfonline.com this compound impeded AGEs formation at multiple steps of the glycation process. tandfonline.com
The presence of this compound decreased the content of fructosamine (B8680336) and protein carbonyls, which are markers of early and advanced glycation, respectively. figshare.comresearchgate.nettandfonline.com It also increased the thiol group content in the fructose-BSA system, suggesting a protective role against glycation-mediated protein oxidation. figshare.comresearchgate.nettandfonline.com For instance, in a study involving fructose-induced glycation of BSA, incubation with 300 µM of this compound caused approximately 67.0% inhibition of the glycation reaction after 15 and 21 days. tandfonline.com Similarly, this compound significantly hampered the formation of glucose-induced fluorescent-AGEs in a concentration-dependent manner, showing around 65.5% inhibition at 300 µM after 15 days. tandfonline.com
These findings highlight the potential of this compound to impede AGEs-related metabolic disorders by preventing their formation. figshare.comnih.govresearchgate.nettandfonline.com
Effects on Fructosamine and Protein Carbonyl Content
This compound has been shown to exhibit antiglycation activity, a process implicated in the pathogenesis of various chronic diseases, including diabetes complications. researchgate.netfigshare.com Studies have demonstrated that BGG can significantly mitigate glycation induced by fructose, glucose, and methylglyoxal in bovine serum albumin (BSA) models. researchgate.netfigshare.com
Specifically, the presence of this compound led to a decrease in the content of fructosamine and protein carbonyls in the fructose-BSA system. researchgate.netfigshare.com Fructosamine is a marker of early glycation, while protein carbonyls are indicators of protein oxidation, which often accompanies glycation. researchgate.netphysiology.org The reduction in these markers suggests that BGG can inhibit both the early stages of glycation and the subsequent oxidative damage to proteins. researchgate.netfigshare.com This activity underscores the potential pharmacological utility of this compound in addressing advanced glycation end-products (AGEs)-related metabolic disorders. researchgate.netfigshare.com
Neuroprotective Effects and Cholinergic System Modulation by this compound
This compound has been investigated for its potential neuroprotective effects, particularly in models of cognitive impairment. ijpsr.com These effects may be linked to its influence on the cholinergic system and its antioxidant properties. ijpsr.com
Anti-amnesic Activity in Models of Cognitive Impairment
Studies using behavioral models in mice, such as the Morris Water Maze and Elevated Plus-Maze, have assessed the anti-amnesic activity of this compound against scopolamine-induced amnesia. ijpsr.com Pre-treatment with this compound at specific doses (e.g., 5 and 10 mg/kg) demonstrated significant anti-amnesic activity in these models in a dose-dependent manner. ijpsr.com This suggests that BGG may help alleviate memory deficits in conditions characterized by cognitive impairment. ijpsr.com
Research on Cholinergic System Regulation
Research indicates that this compound's anti-amnesic effects may involve the modulation of the cholinergic system. ijpsr.com The cholinergic hypothesis of Alzheimer's disease, for instance, is based on the deficiency of acetylcholine (B1216132), a neurotransmitter crucial for cognition and memory. mdpi.com Studies have shown that this compound treatment can lead to an increase in unhydrolyzed acetylcholine levels in brain homogenates of treated animals. ijpsr.com This observation suggests that BGG may exert acetylcholinesterase inhibitory activity, thereby preserving acetylcholine levels in the brain. ijpsr.com Modulation of the cholinergic system, alongside its antioxidant activity, is proposed as a mechanism by which this compound exerts its cognitive-enhancing effects. ijpsr.com
Protection against Arsenic-Induced Cellular Toxicity by this compound
Arsenic poisoning is a significant health issue, leading to toxicity through mechanisms involving oxidative stress, DNA damage, protein damage, and immunotoxicity. researchgate.netnih.govmdpi.com this compound has shown protective effects against arsenic-induced cellular toxicity. researchgate.netnih.govmdpi.com
Alleviation of Apoptosis and Mitochondrial Dysfunction
Studies in RAW 264.7 macrophage cells exposed to arsenic trioxide (ATO) have demonstrated that this compound can alleviate ATO-induced toxicity. researchgate.netnih.govmdpi.com Specifically, BGG treatment was found to reduce reactive oxygen species (ROS) production, apoptosis, and mitochondrial dysfunction induced by arsenic. researchgate.netnih.govmdpi.comdntb.gov.ua Arsenic toxicity is known to inhibit cellular respiration and mitochondrial energy production, leading to ROS generation and damage. wjgnet.comnih.gov BGG has been shown to reverse the loss of mitochondrial transmembrane potential caused by arsenic. mdpi.com Furthermore, BGG can increase the levels of glutathione (B108866) (GSH), an important antioxidant molecule, which may contribute to its protective mechanism against oxidative damage induced by arsenic. mdpi.com This suggests that this compound helps maintain mitochondrial integrity and function in the face of arsenic exposure, thereby reducing apoptosis. researchgate.netnih.govmdpi.com
The following table summarizes some observed effects of this compound on markers of apoptosis and mitochondrial function in arsenic-exposed cells:
| Marker | Effect of Arsenic Trioxide (ATO) | Effect of this compound (BGG) Treatment (vs. ATO alone) | Source |
| Reactive Oxygen Species (ROS) | Increased | Decreased | researchgate.netnih.govmdpi.com |
| Apoptosis | Increased | Alleviated | researchgate.netnih.govmdpi.comdntb.gov.ua |
| Mitochondrial Dysfunction | Induced | Alleviated | researchgate.netnih.govmdpi.comdntb.gov.ua |
| Mitochondrial Membrane Potential | Loss | Reversed Loss | mdpi.com |
| Glutathione (GSH) Levels | Decreased | Increased | mdpi.com |
Inhibition of Inflammatory and Pyroptotic Pathways in Toxicity Models
Beyond its effects on apoptosis and mitochondrial function, this compound also inhibits inflammatory and pyroptotic pathways activated by arsenic toxicity. researchgate.netmdpi.com Arsenic exposure has been shown to cause inflammation and activate key inflammatory pathways. mdpi.comnih.gov
Research indicates that this compound treatment inhibits the activation of NF-κB and NLRP3 inflammasome pathways, which are central to inflammatory and pyroptotic responses. researchgate.netnih.govmdpi.com Specifically, BGG was shown to reduce pro-inflammatory cytokine production, such as IL-1β. researchgate.netmdpi.com It also attenuates ATO-induced accumulation of NLRP3 and inhibits IL-1β expression in a dose-dependent manner. mdpi.com The inhibition of NF-κB activation, potentially by decreasing phospho-P65 production, can lead to a decrease in NLRP3 expression and subsequent inhibition of the inflammasome inflammatory pathway. researchgate.net This dual action on both inflammatory and pyroptotic cascades contributes significantly to this compound's protective effects against arsenic-induced cellular damage. researchgate.netmdpi.com
The table below outlines the effects of this compound on inflammatory and pyroptotic markers in arsenic toxicity models:
| Pathway/Marker | Effect of Arsenic Trioxide (ATO) | Effect of this compound (BGG) Treatment (vs. ATO alone) | Source |
| Inflammatory Pathways | Activated | Inhibited | researchgate.netnih.govmdpi.com |
| Pyroptotic Pathways | Activated | Inhibited | researchgate.netnih.govmdpi.com |
| NF-κB Activation | Increased | Inhibited | researchgate.netnih.govmdpi.com |
| NLRP3 Inflammasome Activation | Increased | Inhibited | researchgate.netnih.govmdpi.com |
| Pro-inflammatory Cytokines (e.g., IL-1β) | Increased | Reduced Production | researchgate.netmdpi.comnih.gov |
Immunomodulatory Research on this compound
Research into the immunomodulatory effects of β-glucogallin has primarily focused on its ability to influence inflammatory pathways and the activity of immune cells, such as macrophages. nih.govmdpi.comnih.govnih.govmdpi.com These studies often utilize in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, and in vivo models of inflammation. nih.govnih.gov
Detailed research findings indicate that β-glucogallin can attenuate the inflammatory response by modulating the production of pro-inflammatory mediators and the activation of key signaling pathways. nih.govmdpi.comnih.govmdpi.com
Effects on Cytokine Production:
Multiple studies have demonstrated that β-glucogallin can reduce the levels of various pro-inflammatory cytokines. In macrophages stimulated with LPS, pre-treatment with β-glucogallin significantly decreased the production of cytokines including TNF-alpha, IL-1β, IL-6, and IL-17. nih.gov Research using different cell models, such as HaCaT cells treated with IL-4/poly(I:C), also showed that β-glucogallin suppressed the production of cytokines like IL-1α and chemokines such as TSLP. researchgate.net
Data on cytokine modulation by β-glucogallin is summarized in the table below:
| Study Model | Stimulus | Cytokine/Mediator Affected | Observed Effect | Source |
| Macrophages (in vitro) | LPS | TNF-alpha | Decreased production | nih.gov |
| Macrophages (in vitro) | LPS | IL-1β | Decreased production | nih.gov |
| Macrophages (in vitro) | LPS | IL-6 | Decreased production | nih.gov |
| Macrophages (in vitro) | LPS | IL-17 | Decreased production | nih.gov |
| Macrophages (in vivo, mouse) | LPS | IFN-γ | Significant reduction (at higher dose) nih.gov | nih.gov |
| Macrophages (in vivo, mouse) | LPS | TNFs | Significant reduction (at higher dose) nih.gov | nih.gov |
| Macrophages (in vivo, mouse) | LPS | IL-6 | Significant decrease | nih.gov |
| Macrophages (in vivo, mouse) | LPS | IL-17A | Significant decrease | nih.gov |
| Macrophages (in vivo, mouse) | LPS | IL-10 | Significant decrease | nih.gov |
| HaCaT cells (in vitro) | IL-4/poly(I:C) | IL-1α | Suppressed production | researchgate.net |
| HaCaT cells (in vitro) | IL-4/poly(I:C) | TSLP | Inhibited production | researchgate.net |
Modulation of Inflammatory Pathways:
Beyond cytokine production, β-glucogallin has been shown to interfere with key signaling pathways involved in inflammation. Research indicates that β-glucogallin pre-treatment can downregulate the LPS-induced expression of genes associated with inflammatory responses, including c-Fos, Fas, MMP-9, iNOS, and COX-2. nih.gov Furthermore, it has been observed to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net This inhibition involves reducing the nuclear translocation of activated NF-κB. nih.gov β-Glucogallin has also been reported to inhibit inflammasome formation, specifically by reducing the expression of NLRP3 and subsequent IL-1β production. nih.govmdpi.commdpi.com Molecular docking studies suggest that β-glucogallin may interact with TLR4, a receptor that initiates inflammatory signaling cascades upon binding to LPS. nih.gov
In addition to its effects on NF-κB and NLRP3, β-glucogallin has been shown to inhibit aldose reductase (AR) activity, an enzyme implicated in oxidative stress and inflammatory responses, particularly in the context of hyperglycemia. nih.govnih.govmedchemexpress.comnih.gov Inhibition of AR by β-glucogallin has been linked to reduced levels of reactive oxygen species (ROS) and the attenuation of LPS-induced activation of stress-activated protein kinases like JNK and p38 in macrophages. nih.gov
Effects on Immune Cell Activity:
Studies have also explored the impact of β-glucogallin on the activity of immune cells. In macrophages, β-glucogallin pre-treatment has been shown to decrease the production of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of the inflammatory response. nih.govmdpi.comresearchgate.net It has also been reported to restore mitochondrial membrane potential, which can be compromised during inflammation. nih.govmdpi.comresearchgate.net
The anti-inflammatory effects of β-glucogallin have also been investigated in in vivo models. In an LPS-driven sepsis mouse model, pre-treatment with β-glucogallin improved survival rates, suggesting a protective effect against severe systemic inflammation. nih.gov Studies on chronic muscle inflammation in mice have indicated that β-glucogallin treatment attenuated pain-related behaviors and inhibited muscle inflammation, potentially by modulating inflammatory pathways and inhibiting PGE2 production. globalresearchonline.netpubtexto.com
Synthesis and Derivatization of Beta Glucogallin for Research Applications
Stereospecific Chemical Synthesis of beta-Glucogallin (B120199) from Gallic Acid
Stereospecific chemical synthesis of β-glucogallin from gallic acid has been a subject of research. One approach involves the β-selective glycosylation of a gallic acid derivative using unprotected D-glucose as a glycosyl donor under specific conditions. jst.go.jpchemrxiv.org Another method describes a selective synthesis of β-glycosyl esters through the reaction of glycals with carboxylic acids, including gallic acid, under mild, open-air conditions mediated by an aldehyde. researchgate.net Detailed investigations have highlighted the role of benzaldehyde (B42025) in conjunction with atmospheric air in facilitating this transformation with high stereoselectivity. researchgate.net
Microbial Biosynthesis of this compound
Microbial biosynthesis presents an alternative and potentially more sustainable route for producing β-glucogallin. The biosynthesis of β-glucogallin in plants is catalyzed by a gallate 1-beta-glucosyltransferase (UDP-glucose: gallate glucosyltransferase), an enzyme that catalyzes the esterification of UDP-glucose and gallate to yield UDP and glucogallin. wikipedia.org This enzymatic synthesis has been demonstrated using enzyme preparations from oak leaves. wikipedia.orgscilit.com β-Glucogallin is the initial step in the biosynthesis of gallotannins and serves as the main acyl donor for the formation of higher galloylated glucoses through transesterification reactions. nih.govutu.fioup.com
Development of Recombinant Escherichia coli Strains for Efficient Production
Efforts have been made to engineer microorganisms, particularly Escherichia coli, for the efficient production of β-glucogallin. Developing recombinant E. coli strains involves introducing and optimizing the necessary biosynthetic pathway genes. nih.gov Challenges in microbial production include achieving high titers and yields, as well as a complete understanding of the biosynthetic pathways in microorganisms. nih.gov
Metabolic Engineering Approaches for Biosynthetic Pathway Optimization
Metabolic engineering approaches are employed to optimize the biosynthetic pathway for β-glucogallin production in recombinant strains. This involves strategies such as screening efficient pathway enzymes, integrating biosynthetic pathway genes into the genome, balancing carbon flux by adjusting gene expression levels, and strengthening precursor pathways like the shikimate pathway to remove bottlenecks. nih.govorcid.orgnih.govd-nb.info For instance, a recombinant E. coli strain was developed that could produce β-glucogallin by screening for a suitable gallic acid 1-O-glucosyltransferase, leading to de novo production. nih.govresearchgate.netresearchgate.net
Design and Synthesis of this compound Analogs and Semi-synthetic Derivatives
The design and synthesis of β-glucogallin analogs and semi-synthetic derivatives are pursued to potentially improve their stability, efficacy, and pharmacokinetic properties for research applications. researchgate.netscispace.com This involves modifying the structure of β-glucogallin while considering structure-activity relationships. scilit.comresearchgate.net
Development of Metabolically Stable Derivatives (e.g., amide N-glycosides)
One significant area of derivatization focuses on developing metabolically stable derivatives. The ester bond in β-glucogallin can be susceptible to enzymatic hydrolysis. To address this, synthetic analogs wherein the ester bond is replaced by a more stable amide bond, such as amide N-glycosides, have been designed and synthesized. rsc.orgrsc.orgprobes-drugs.orgresearchgate.netacs.org These modifications aim to enhance the metabolic stability of the compound, potentially leading to improved bioavailability and prolonged action in biological systems.
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Efficacy
Structure-Activity Relationship (SAR) studies are fundamental in the design and synthesis of β-glucogallin analogs. scilit.comresearchgate.net By systematically modifying the structure of β-glucogallin and evaluating the biological activity of the resulting derivatives, researchers can identify the structural features crucial for desired effects. scilit.comresearchgate.net These studies guide the rational design of new compounds with potentially enhanced biological efficacy for specific research applications. For example, SAR studies can help in understanding how modifications affect the interaction of β-glucogallin derivatives with target enzymes or pathways. researchgate.net
Analytical Methodologies for Beta Glucogallin Detection and Quantification
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems
HPLC is a widely employed technique for the separation and analysis of beta-Glucogallin (B120199) from complex matrices. mdpi.comnih.govnih.govwsu.edu The efficacy of HPLC is significantly enhanced by coupling it with suitable detection methods.
Ultraviolet (UV) Detection in this compound Analysis
Ultraviolet (UV) detection is a common method used in conjunction with HPLC for the analysis of this compound. nih.govnih.gov this compound contains a galloyl group, which possesses chromophores that absorb UV light at specific wavelengths. Analysis of this compound and gallic acid has been performed using a C18 column with UV detection at 285 nm. nih.govepa.gov UV detection is valuable for its simplicity and widespread availability, providing a reliable method for monitoring the elution of this compound from the HPLC column based on its characteristic UV absorbance profile. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Sensitive Quantification
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) offers enhanced sensitivity and specificity for the detection and quantification of this compound. nih.govwsu.eduplos.org This tandem mass spectrometry technique allows for the identification and measurement of this compound based on its molecular mass and characteristic fragmentation pattern. nih.govnih.gov A reversed-phase HPLC method coupled with ESI-MS/MS has been developed for the simultaneous detection and analysis of this compound and gallic acid. nih.govepa.govresearchgate.net This method typically involves ionization in negative ion mode for this compound and gallic acid. nih.govepa.gov LC-MS/MS analysis can also identify aggregates of this compound, such as a [2M aggregate + Na]+ peak observed at m/z 687.089. plos.orgnih.gov The use of ESI-MS/MS is particularly advantageous for complex biological and plant matrices where high sensitivity and the ability to differentiate target compounds from interfering substances are critical. nih.govwsu.edu
Method Validation in Various Biological and Plant Matrices
Validation of analytical methods for this compound is essential to ensure their reliability, accuracy, and precision when applied to different matrices. Method validation typically involves evaluating parameters such as specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) over a defined concentration range. europa.eu A reversed-phase HPLC-ESI-MS/MS method for the analysis of this compound and gallic acid has been validated over a concentration range of 1-100 µg/mL in rat urine. nih.govepa.govresearchgate.net Analytical methods for this compound have also been developed and validated according to International Conference on Harmonisation (ICH) guidelines for the detection in biological matrices, including fecal, serum, and urine samples from rat models. wsu.edu Furthermore, methods have been applied and optimized for the quantification of this compound in various plant matrices such as Indian gooseberry (Emblica officinalis) and tea leaves (Camellia sinensis). nih.govwsu.edu The validation process confirms that the analytical procedure is fit for its intended purpose, providing reliable data for research and quality control. europa.eu
Application in Pharmacokinetic and Pharmacodynamic Research Models (without specific dosage details)
Analytical methods for this compound are instrumental in pharmacokinetic and pharmacodynamic research. Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. Validated HPLC-ESI-MS/MS methods have been applied to analyze this compound in biological samples, such as urine and serum, from rat models to characterize its pharmacokinetics. nih.govwsu.eduepa.gov These studies have provided insights into the presence and elimination of this compound. wsu.eduresearchgate.net Pharmacodynamic studies examine the biochemical and physiological effects of a compound and its mechanism of action. Analytical techniques are used to quantify this compound in samples from in vitro and in vivo models to correlate its concentration with observed biological effects. wsu.edunih.gov For instance, analysis of this compound in experimental models has supported investigations into its potential as an aldose reductase inhibitor and its antioxidant and anti-inflammatory properties. plos.orgnih.govnih.govsami-sabinsagroup.comniscpr.res.inmedchemexpress.com The application of sensitive and validated analytical methods is crucial for accurately determining this compound levels in various biological contexts and understanding its pharmacological profile in research models. wsu.edu
Ecological and Physiological Roles of Beta Glucogallin in Plants
Contribution to Plant Defense Mechanisms Against Pathogens and Insects
Beta-Glucogallin (B120199) is naturally found in various plant species and contributes to their defense mechanisms against pathogens and insects. wikipedia.org As a component and precursor of hydrolysable tannins, it is part of the plant's arsenal (B13267) of secondary metabolites. wikipedia.orgnih.gov These secondary metabolites can deter herbivores by reducing palatability or exert biocidal effects. nih.gov Tannins, including those derived from this compound, are known for their astringent properties and ability to bind to proteins, which can interfere with insect digestion and pathogen activity. wikipedia.org
Plant defense mechanisms often involve glycosylated compounds, which are typically stored in a non-toxic form and activated upon tissue damage, for example, by herbivory. nih.gov This activation can involve deglycosylation mediated by beta-glucosidases, which can be of either plant or herbivore origin, leading to the release of defensive compounds. nih.gov While this compound itself possesses antimicrobial properties, its primary contribution to defense is often through its role as a precursor to tannins that exhibit anti-feedant or toxic effects on insects and pathogens. wikipedia.orgnih.gov
Role in Aluminum Detoxification and Tolerance in Plant Species (e.g., Eucalyptus camaldulensis)
Aluminum toxicity is a significant constraint on plant growth in acidic soils, which constitute a large portion of the world's land area. The tree Eucalyptus camaldulensis, native to Australia, exhibits high resistance to excessive aluminum toxicity. dsmz.defrontiersin.org This tolerance is linked to the synthesis of tannins in its roots, which can neutralize aluminum by binding to it. dsmz.de
This compound plays a crucial role in this detoxification process as an important molecule serving as the precursor for tannin biosynthesis in Eucalyptus camaldulensis. dsmz.defrontiersin.org The synthesis of this compound from UDP-glucose and gallic acid is catalyzed by specific UDP glucosyltransferases, particularly enzymes belonging to the UGT84A subfamily, which have been identified in Eucalyptus camaldulensis. dsmz.defrontiersin.org These UGT84A proteins are responsible for the constitutive production of this compound, providing the initial step in the hydrolysable tannin biosynthetic pathway. frontiersin.org
The this compound produced is then utilized as a substrate for the formation of more complex tannins, such as oenothein B. dsmz.denih.gov Oenothein B is an ellagitannin that has been shown to sequester and precipitate aluminum in the plant's vacuole, effectively detoxifying it. nih.gov This mechanism represents a novel physiological function for ellagitannins in aluminum resistance. nih.gov
Distribution and Significance in Various Botanical Sources and Their Metabolic Profiles
This compound is widely distributed in the plant kingdom and is recognized as the primary metabolite in the biosynthesis of hydrolysable tannins. mdpi.comwikipedia.org Its presence and concentration vary across different plant species and even within different tissues of the same plant.
Notable botanical sources where this compound has been found include:
Amla (Emblica Officinalis / Indian gooseberry) scilit.commdpi.comwikipedia.orgguidetopharmacology.orgresearchgate.net
Pomegranate (Punica granatum) mdpi.comwikipedia.orgfoodb.ca
Strawberry mdpi.comwikipedia.org
North American white oak (Quercus alba) scilit.commdpi.com
European red oak (Quercus robur) scilit.commdpi.com
Raspberry mdpi.comguidetopharmacology.orgresearchgate.net
Date palms (Phoenix dactylifera) guidetopharmacology.orgresearchgate.net
Tea plant (Camellia sinensis) wikipedia.orguni.lu
Quercus acutissima nih.govwikipedia.org
Mango (Mangifera indica) mdpi.comamdb.online
Chinese white olive (Canarium album) mdpi.comguidetopharmacology.org
Red alder (Alnus rubra) nih.gov
This compound serves as a crucial intermediate in the pathway leading to the synthesis of more complex gallotannins and ellagitannins, such as pentagalloylglucose (B1669849) (beta-PGG). scilit.commdpi.com It acts as both an acyl acceptor and donor in these biosynthetic processes. scilit.com
Interactive Data Table: Botanical Sources of this compound
| Botanical Source | Scientific Name | Reference |
| Amla (Indian gooseberry) | Emblica Officinalis | scilit.commdpi.comwikipedia.orgguidetopharmacology.orgresearchgate.net |
| Pomegranate | Punica granatum | mdpi.comwikipedia.orgfoodb.ca |
| Strawberry | Fragaria spp. | mdpi.comwikipedia.org |
| North American white oak | Quercus alba | scilit.commdpi.com |
| European red oak | Quercus robur | scilit.commdpi.com |
| Raspberry | Rubus idaeus | mdpi.comguidetopharmacology.orgresearchgate.net |
| Date palms | Phoenix dactylifera | guidetopharmacology.orgresearchgate.net |
| Tea plant | Camellia sinensis | wikipedia.orguni.lu |
| Oriental oak | Quercus acutissima | nih.govwikipedia.org |
| Mango | Mangifera indica | mdpi.comamdb.online |
| Chinese white olive | Canarium album | mdpi.comguidetopharmacology.org |
| Red alder | Alnus rubra | nih.gov |
Future Research Directions and Translational Perspectives for Beta Glucogallin
Elucidation of Unexplored Biosynthetic Pathways and Regulatory Networks
While the initial steps of hydrolyzable tannin biosynthesis, in which beta-glucogallin (B120199) is formed from gallic acid and glucose catalyzed by UDP glycosyltransferases (UGTs), are understood, there remain unexplored aspects of its complete biosynthetic pathway and the complex regulatory networks governing its production in plants. nih.govoup.com this compound serves as a crucial intermediate and galloyl donor in the subsequent formation of more complex gallotannins and ellagitannins. nih.govoup.com
Future research aims to fully elucidate the enzymes and genes involved in the downstream galloylation steps and the oxidative coupling reactions catalyzed by laccases that lead to ellagitannins. nih.gov Identifying the specific galloyltransferases and laccases involved is a key area of focus. nih.gov Heterologous co-expression systems, such as those using Nicotiana benthamiana, are being utilized to identify these genes and clarify their functions in planta. nih.govresearchgate.net
Furthermore, understanding the transcriptional regulation of the UGTs involved in this compound biosynthesis, such as UGT84A13 and UGT84A77, is crucial. researchgate.net Studies have shown that the differential expression of UGT84A13, rather than enzyme activity, contributes significantly to varying this compound and hydrolyzable tannin accumulation in different plant species. researchgate.net Investigating the variations in gene promoters and the transcription factors, such as WRKY32/59, that influence UGT expression will provide insights into the regulatory networks controlling this compound production. researchgate.netup.ac.zaescholarship.org
Microbial biosynthesis of this compound also presents a promising avenue for research. While progress has been made in developing recombinant Escherichia coli strains for producing gallic acid, the microbial biosynthesis pathways for this compound are not yet fully understood, and achieving high titers and yields remains a challenge. researchgate.net Future research will focus on screening efficient enzymes and optimizing metabolic pathways in microorganisms for the sustainable production of this compound and its derivatives. researchgate.net
Comprehensive Pharmacodynamic Profiling in Diverse in vivo Biological Systems
Comprehensive pharmacodynamic profiling of this compound in diverse in vivo biological systems is essential to fully understand its therapeutic potential and mechanisms of action beyond its established role as an aldose reductase inhibitor. nih.govresearchgate.netplos.orgmedchemexpress.com While in vitro and ex vivo studies have demonstrated its inhibitory effects on aldose reductase and its antioxidant and anti-inflammatory properties, more extensive in vivo research is needed to confirm and expand upon these findings in complex biological environments. nih.govresearchgate.netplos.orgmedchemexpress.comresearchgate.netmdpi.commdpi.comresearchgate.netsemanticscholar.orgnih.govarvojournals.org
Future research should involve detailed investigations into how this compound interacts with various biological targets and pathways in vivo. This includes exploring its effects on advanced glycation end products (AGEs) formation and accumulation, which are implicated in various chronic diseases. researchgate.net Studies have shown that this compound can mitigate AGEs formation and inhibit sorbitol accumulation in ex vivo models, suggesting a potential role in managing diabetes-related complications. nih.govresearchgate.netplos.orgmedchemexpress.comresearchgate.net Further in vivo studies are needed to validate these effects and explore its impact on other AGEs-associated pathologies, such as neurological disorders, chronic inflammation, and atherosclerosis. researchgate.net
Investigating the influence of this compound on inflammatory pathways in vivo is another critical area. In vitro studies have shown that this compound can attenuate LPS-induced inflammation in macrophages by reducing pro-inflammatory cytokines and inhibiting pathways like NF-κB and NLRP3. mdpi.comresearchgate.netsemanticscholar.orgnih.gov In vivo studies using relevant disease models are necessary to confirm these anti-inflammatory effects and determine their therapeutic relevance. researchgate.netnih.gov For instance, research in LPS-driven sepsis mouse models has shown promising results, warranting further exploration. nih.gov
Moreover, the pharmacodynamic profile of this compound in specific disease models, such as those for diabetic complications like cataract and retinopathy, arsenic-induced toxicity, and chronic muscle inflammation, requires further comprehensive in vivo evaluation. nih.govresearchgate.netplos.orgmedchemexpress.comresearchgate.netmdpi.commdpi.comsemanticscholar.orgarvojournals.orgmedchemexpress.comglobalresearchonline.net Studies in transgenic mouse models overexpressing human aldose reductase in the lens have provided valuable ex vivo data on this compound's ability to inhibit sorbitol accumulation, supporting its continued development for diabetic eye disease. nih.govresearchgate.netplos.orgmedchemexpress.commedchemexpress.com Expanding these studies to in vivo models of diabetic complications will be crucial for translational perspectives. Research into its protective effects against arsenic-induced toxicity and corneal injury in in vivo models is also ongoing and requires further investigation. mdpi.comresearchgate.netarvojournals.org
Understanding the interplay between this compound and various biological systems in vivo will provide a more complete picture of its therapeutic potential and guide its development for specific clinical applications.
Advanced Structural Modifications and Combinatorial Chemistry for Targeted Therapeutic Development
Advanced structural modifications and the application of combinatorial chemistry approaches are key future directions for developing this compound into targeted therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. While this compound demonstrates promising biological activities, modifications to its structure can enhance its stability, bioavailability, target specificity, and potency.
Research is focused on designing and synthesizing novel this compound derivatives by introducing new linkages or functional groups to replace the potentially labile ester bond. acs.orgacs.org For example, studies have explored amide-linked glucoside derivatives, which have shown improved stability while retaining potent and selective aldose reductase inhibitory activity in in vitro and ex vivo models. acs.orgacs.org Future work will involve synthesizing a wider range of derivatives with ether, triazole, or other stable linkages and evaluating their biological activities. acs.orgacs.org
Combinatorial chemistry techniques, which involve the rapid synthesis and screening of large libraries of compounds, can be effectively employed to generate diverse sets of this compound analogs. firsthope.co.inijpsonline.com By systematically varying substituents on the galloyl and glucose moieties, researchers can create extensive libraries of derivatives. firsthope.co.inijpsonline.com High-throughput screening of these libraries against specific biological targets, such as different aldo-keto reductases or inflammatory pathway components, can identify compounds with enhanced potency, selectivity, and desired pharmacological profiles. plos.orgmedchemexpress.comfirsthope.co.in
The goal of these structural modifications and combinatorial approaches is to develop this compound-based therapeutics with optimized properties for treating specific diseases. This includes designing compounds with improved absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as reduced potential for off-target effects. Molecular modeling and computational studies play a vital role in predicting the binding affinity and interactions of these modified compounds with their targets, guiding the synthesis of promising candidates. nih.govresearchgate.netplos.org
Integration of Omics Technologies for Systems-Level Understanding of its Biological Impact
The integration of various omics technologies, including transcriptomics, proteomics, and metabolomics, represents a crucial future direction for gaining a systems-level understanding of this compound's biological impact. While studies have identified some of the molecular pathways modulated by this compound, a comprehensive view of its effects on the entire biological system is still emerging. researchgate.netnih.gov
Transcriptomics can reveal how this compound influences gene expression profiles in different cell types or tissues relevant to its therapeutic applications. For instance, studies have used gene profiling and qPCR to show that this compound can downregulate the expression of genes involved in LPS-induced inflammatory responses in macrophages. nih.gov Future research can utilize RNA-sequencing and other transcriptomic approaches to identify the full spectrum of genes regulated by this compound in various disease models, providing insights into its multifaceted mechanisms of action. tum.denih.gov
Proteomics can complement transcriptomic data by identifying the proteins whose expression levels or post-translational modifications are altered by this compound treatment. This can help confirm the functional consequences of gene expression changes and identify key protein targets or pathways affected.
Metabolomics can provide a snapshot of the metabolic changes induced by this compound. By analyzing the levels of various metabolites, researchers can understand how this compound affects metabolic pathways, such as glucose metabolism or lipid peroxidation, which are relevant to conditions like diabetes and oxidative stress. medchemexpress.commdpi.comsemanticscholar.orgarvojournals.org
Integrating data from these different omics layers through bioinformatics and systems biology approaches can help construct comprehensive networks illustrating how this compound interacts with and modulates biological systems. researchgate.netaimspress.com This systems-level perspective can reveal previously unknown mechanisms, identify biomarkers of response, and predict potential off-target effects, thereby accelerating the development of this compound-based therapies. Multi-omics studies have already proven valuable in understanding the biosynthesis of related compounds and can be similarly applied to this compound's biological effects. researchgate.net
Development of Pre-clinical Research Models for Specific Disease Interventions
The development and utilization of more specific and relevant pre-clinical research models are critical for advancing the translational potential of this compound for targeted disease interventions. While in vitro and some in vivo models have provided initial evidence of this compound's efficacy, developing models that closely mimic specific human diseases will be essential for rigorous pre-clinical evaluation. nih.govresearchgate.netplos.orgmedchemexpress.comresearchgate.netmdpi.commdpi.comsemanticscholar.orgarvojournals.orgmedchemexpress.com
For instance, in the context of diabetic complications, while transgenic mouse models overexpressing human aldose reductase in the lens have been useful ex vivo, developing in vivo models that fully recapitulate the complex pathology of diabetic retinopathy and other microvascular complications would be highly beneficial. nih.govresearchgate.netplos.orgmedchemexpress.commedchemexpress.com These models could be used to evaluate the long-term efficacy and optimal delivery methods of this compound or its derivatives.
Similarly, for inflammatory conditions, developing pre-clinical models that accurately reflect the specific types of inflammation this compound is intended to treat will be important. This might involve models of specific autoimmune diseases, chronic inflammatory disorders, or sepsis that better mirror the human condition than general LPS-induced inflammation models. nih.gov
Furthermore, as research identifies potential applications of this compound in other areas, such as arsenic toxicity or corneal injury, developing standardized and well-characterized pre-clinical models for these specific conditions will be necessary for evaluating therapeutic efficacy and safety. mdpi.comarvojournals.org
The development of advanced pre-clinical models, including genetically modified animals, patient-derived xenografts, or complex organ-on-a-chip systems, can provide more predictive platforms for assessing the potential clinical success of this compound and its derivatives. These models should allow for the detailed study of pharmacokinetics, pharmacodynamics, and potential toxicity in a context that is highly relevant to the target human disease.
Q & A
Q. What are the standard methods for isolating and characterizing beta-Glucogallin from natural sources?
this compound is typically isolated from Emblica officinalis (Indian gooseberry) or Rheum officinale (Chinese rhubarb) using solvent extraction (e.g., 80% ethanol or methanol). The crude extract is purified via column chromatography (e.g., silica gel) or preparative HPLC. Structural characterization involves nuclear magnetic resonance (NMR) for stereochemical confirmation, mass spectrometry (MS) for molecular weight verification (exact mass: 332.101699), and optical rotation analysis ([α]D²⁵: -24.5° in water). Purity is assessed via HPLC-UV or LC-MS .
Q. How is the inhibitory activity of this compound against aldose reductase (AKR1B1) quantified in vitro?
AKR1B1 inhibition is measured using enzyme kinetics. A standard assay involves incubating recombinant AKR1B1 with DL-glyceraldehyde (substrate) and NADPH (cofactor) in phosphate buffer (pH 6.2). The reaction is monitored spectrophotometrically at 340 nm for NADPH oxidation. This compound’s IC₅₀ is determined by dose-response curves, with reported values of 17 µM in vitro. Controls include epalrestat (a known AKR1B1 inhibitor) and vehicle-only treatments .
Q. What biochemical assays are used to evaluate this compound’s antioxidant and anti-glycation properties?
- Antioxidant activity : Measured via DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or inhibition of reactive oxygen species (ROS) in cell models (e.g., Raw264.7 macrophages) using fluorescent probes like DCFH-DA .
- Anti-glycation : Evaluated by incubating this compound with glucose or methylglyoxal and bovine serum albumin (BSA). Advanced glycation end products (AGEs) are quantified via fluorescence (ex/em: 370/440 nm) or ELISA .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s efficacy in diabetic complications like cataracts?
- Ex vivo models : Transgenic mouse lenses overexpressing human AKR1B1 are cultured in high-glucose media (30 mM glucose). Sorbitol accumulation is measured via gas chromatography-mass spectrometry (GC-MS) or enzymatic assays. This compound’s efficacy is benchmarked against inhibitors like sorbinil .
- In vivo models : Streptozotocin-induced diabetic rodents are treated orally or topically with this compound. Cataract progression is graded using slit-lamp microscopy, and lens opacity is quantified via dark-field imaging .
Q. What strategies improve this compound’s metabolic stability for therapeutic applications?
The labile ester bond in this compound is replaced with stable linkages (e.g., amide) via chemical synthesis. For example, the amide-N-glycoside derivative (BGA) is synthesized in two steps: (1) gallic acid activation with HOBt/EDC, and (2) coupling with glucosamine. Stability is validated in plasma and liver microsome assays, while potency is confirmed via AKR1B1 inhibition (IC₅₀: <10 µM) .
Q. How do molecular modeling studies elucidate this compound’s mechanism of AKR1B1 inhibition?
Docking simulations (e.g., AutoDock Vina) reveal that this compound binds AKR1B1’s active site via hydrogen bonds with Trp111, Tyr48, and His110. The galloyl group interacts with the hydrophobic pocket, while the glucose moiety stabilizes the complex. Comparative modeling with BGA shows enhanced binding energy (-9.2 kcal/mol) due to the amide linkage’s rigidity .
Q. What methods resolve contradictions in this compound’s anti-inflammatory activity across studies?
Discrepancies in LPS-induced inflammation models (e.g., JNK/p38 activation) are addressed by standardizing cell types (e.g., primary vs. immortalized macrophages) and LPS concentrations. Dose-response curves (1–100 µM) and time-course experiments (0–24 hr) clarify biphasic effects. Redundancy checks include qPCR for TNF-α/IL-6 and Western blotting for NF-κB .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
